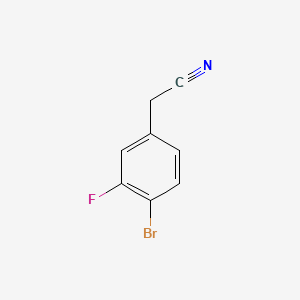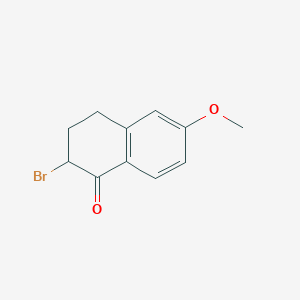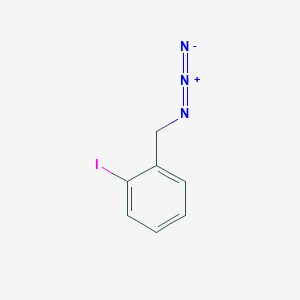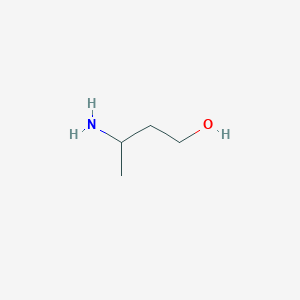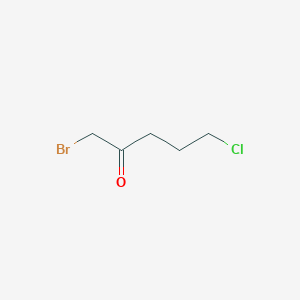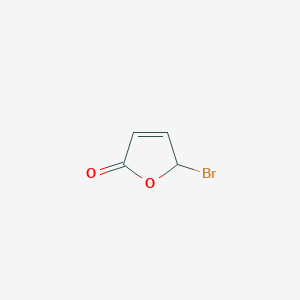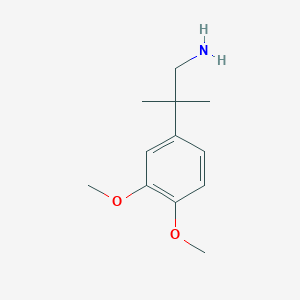
2-bromo-N-(3-hydroxyphenyl)acetamide
説明
2-Bromo-N-(3-hydroxyphenyl)acetamide is a compound that is structurally related to various acetamide derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of acetamide derivatives often involves acetylation reactions, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, where N-methylaniline is acetylated with chloracetyl chloride . Similarly, N-(2-hydroxyphenyl)acetamide derivatives are synthesized through reactions with chlorotrimethylsilane and methyl(organyl)dichlorosilanes, leading to various silylated derivatives and silaheterocyclic compounds . These methods could potentially be adapted for the synthesis of 2-bromo-N-(3-hydroxyphenyl)acetamide by incorporating a bromine source in the reaction scheme.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group, which can influence the overall conformation and intermolecular interactions of the molecule. For instance, in 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, the dihedral angle between the benzene rings and the acetamide unit is a key structural feature . The presence of substituents on the phenyl ring, such as bromine or hydroxyl groups, can also affect the molecular geometry and the dihedral angles within the molecule.
Chemical Reactions Analysis
Acetamide derivatives undergo various chemical reactions, including silylation, hydrolysis, and addition reactions. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide can be hydrolyzed to form silanols . N-Bromoacetamide participates in addition reactions with nitroalkenes, leading to brominated and acetamido-substituted products . These reactions highlight the reactivity of the acetamide moiety and its potential to engage in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The presence of halogen atoms, such as bromine, can impact the compound's polarity, boiling point, and solubility. Intermolecular hydrogen bonding, as observed in various acetamide derivatives, contributes to the compound's melting point and its behavior in the solid state . The spectroscopic characterization, including IR and NMR, provides detailed information about the functional groups and the electronic environment within the molecule .
科学的研究の応用
Intermediate for Antimalarial Drugs Synthesis
2-bromo-N-(3-hydroxyphenyl)acetamide is an important intermediate in the complete natural synthesis of antimalarial drugs. A study by Magadum & Yadav (2018) focused on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process is integral to producing compounds used in antimalarial treatments.
Antimicrobial Properties
The compound has been involved in the synthesis of various derivatives with antimicrobial properties. Fuloria et al. (2014) synthesized derivatives like 2-(4-bromo-3-methylphenoxy)acetate and found them to exhibit antibacterial and antifungal activities [Fuloria, Fuloria, & Gupta (2014)].
Enzymatic Inhibition Research
2-bromo-N-(3-hydroxyphenyl)acetamide is also used in research focusing on enzyme inhibition. Colombo et al. (1984) studied its role as a substrate and inactivator of dopamine beta-hydroxylase, a key enzyme in adrenaline synthesis [Colombo, Rajashekhar, Giedroc, & Villafranca (1984)].
Pharmacological Applications
The compound plays a role in synthesizing derivatives for potential pharmacological applications. A study by Rani et al. (2016) synthesized derivatives for assessing their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects [Rani, Pal, Hegde, & Hashim (2016)].
Structural Studies for Synthetic Applications
Davis & Healy (2010) synthesized the title compound as part of a project to generate a combinatorial library based on a fungal natural product. They studied its crystallization and molecular structure [Davis & Healy (2010)].
Metabolic Studies
The compound is used in studying the metabolism of related compounds. Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, identifying various metabolites [Kanamori, Inoue, Iwata, Ohmae, & Kishi (2002)].
Vibrational Spectroscopy and Electronic Properties
Viana et al. (2017) conducted experimental and quantum chemical investigations into the electronic properties and vibrational mode couplings of a structure analogous to paracetamol, including 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide [Viana, Quintero, Viana, & Moreno-Fuquen (2017)].
Synthesis of Silylated Derivatives
The compound is used in the synthesis of silylated derivatives. Nikonov et al. (2016) synthesized N-(2-(trimethylsilyloxy)phenyl)acetamide via reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane and studied its structure [Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva (2016)].
特性
IUPAC Name |
2-bromo-N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-5-8(12)10-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFLQHRNECEYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509292 | |
| Record name | 2-Bromo-N-(3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-hydroxyphenyl)acetamide | |
CAS RN |
29378-70-9 | |
| Record name | 2-Bromo-N-(3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




